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Cat. No.: B15614765 Get Quote

An In-Depth Technical Guide to the Preclinical Antitumor Activity of BAY-405

Introduction
BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated

protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor

Kinase 1 (HPK1).[1][2] MAP4K1 is a serine/threonine kinase that functions as an intracellular

immune checkpoint, negatively regulating T-cell responses downstream of T-cell receptor

(TCR) stimulation.[1][3] In the tumor microenvironment, factors like prostaglandin E2 (PGE2)

and transforming growth factor-beta (TGFβ) enhance MAP4K1 activity, contributing to immune

suppression.[1][3] By inhibiting MAP4K1, BAY-405 aims to enhance T-cell immunity and

promote antitumor responses.[1] This document provides a comprehensive overview of the

preclinical data supporting the antitumor activity of BAY-405.

Data Presentation
The preclinical efficacy of BAY-405 has been evaluated through a series of biochemical and

cellular assays, as well as in vivo tumor models. The quantitative data from these studies are

summarized below.

Table 1: Biochemical and Cellular Activity of BAY-405
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Assay Type
Target/Paramet
er

Species IC50 Value Reference

Binding

Competition

Assay

MAP4K1 (HPK1) Human 6 nM [4]

Kinase Inhibitor

Assay
MAP4K1 Human 11 nM [5]

ATP Binding

Competition

Assay

MAP4K1 Human 6.2 nM [5]

High ATP Kinase

Activity Assay
MAP4K1 Human

56 nM (at 1 mM

ATP)
[5]

Cellular Assay
SLP76

Phosphorylation
Human 0.63 µM [4][5]

hERG Channel

Binding
hERG Human 4.9 µM [5]

Table 2: Kinase Selectivity of BAY-405
Parameter Value Notes Reference

Selectivity Score (S) 0.080 (at 1 µM)
Against a panel of 373

kinases
[5]

ROCK2 Selectivity

Ratio
130-fold Biochemical assay [5][6]

MAP4K3 Selectivity

Ratio
6.5-fold --- [6]

Table 3: In Vivo Antitumor Efficacy of BAY-405
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Tumor Model Treatment Outcome Reference

B16 Melanoma Lung

Colonization

BAY-405 (10-60

mg/kg)

Dose-dependent

reduction in lung

lesions

[5]

Subcutaneous B16

Melanoma
BAY-405

Suppression of tumor

growth
[5]

EMT6 Breast Cancer BAY-405
Suppression of tumor

growth
[4]

B16-OVA Melanoma BAY-405 + anti-PD-L1

Enhanced tumor

suppression

compared to single

agents

[4]

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication

of the findings.

In Vitro Kinase and Cellular Assays
ATP Competitive Binding Assay: The inhibitory activity of BAY-405 against MAP4K1 was

determined in an ATP competitive binding assay. The IC50 value was calculated from the

concentration-response curve of the compound.[5]

SLP76 Phosphorylation Assay: The cellular potency of BAY-405 was assessed by measuring

the inhibition of SLP76 phosphorylation. This assay evaluates the downstream effect of

MAP4K1 inhibition in a cellular context.[4][5]

Kinase Selectivity Profiling: The selectivity of BAY-405 was evaluated against a large panel

of kinases (373 kinases). The selectivity score is a measure of the compound's specificity for

its intended target.[5][6]

In Vivo Tumor Models
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Syngeneic Mouse Models: The antitumor efficacy of BAY-405 was evaluated in syngeneic

mouse models, including B16 melanoma and EMT6 breast cancer models.[4][5] These

models utilize mice with a competent immune system, which is essential for evaluating

immunomodulatory agents.

Dosing Regimen: BAY-405 was administered orally. In vivo efficacy experiments used a dose

range of 10–60 mg/kg.[5]

Efficacy Assessment: Antitumor activity was determined by measuring tumor growth over

time. In the lung colonization model, the number of tumor lesions in the lungs was quantified.

[5]

T-Cell Dependence: To confirm the mechanism of action, studies were conducted in CD8+ T-

cell-depleted mice and immunodeficient NSG mice. The lack of efficacy in these models

demonstrated the T-cell-dependent nature of BAY-405's antitumor effect.[5]

Mandatory Visualization
Signaling Pathway of MAP4K1 Inhibition by BAY-405
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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